Ethyl 2,6-dimethylphenoxyacetate

Beschreibung

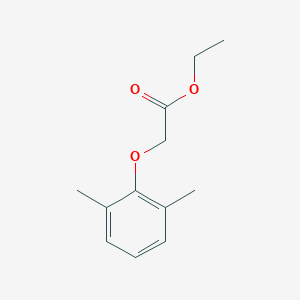

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(2,6-dimethylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQQEZSRMZQLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279134 | |

| Record name | Ethyl (2,6-dimethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-47-6 | |

| Record name | NSC11352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2,6-dimethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dimethylphenoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2,6-dimethylphenoxyacetate (CAS No. 6279-47-6), a key chemical intermediate in organic and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis via Williamson ether synthesis with an exemplary protocol, and its significant role as a precursor in the synthesis of pharmaceutical compounds, notably in the context of antiretroviral drug development. Spectroscopic characterization, safety and handling protocols, and a discussion of the underlying chemical principles are presented to offer a complete resource for laboratory and drug development professionals.

Introduction and Chemical Identity

Ethyl 2,6-dimethylphenoxyacetate is a member of the phenoxyacetate class of organic compounds. Its molecular structure, featuring a 2,6-dimethylphenyl group linked via an ether bond to an ethyl acetate moiety, makes it a valuable building block in organic synthesis. The strategic placement of the methyl groups on the phenyl ring influences its reactivity and the properties of its derivatives.

CAS Number and Synonyms

-

CAS Number: 6279-47-6[1]

-

Synonyms:

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Not explicitly stated in provided search results. Typically a liquid or low-melting solid. | |

| Solubility | Soluble in Chloroform and Dichloromethane.[1] | [1] |

| Boiling Point | Data not available in the provided search results. | |

| Melting Point | Data not available in the provided search results. | |

| Density | Data not available in the provided search results. |

Spectroscopic Characterization

While experimental spectra for Ethyl 2,6-dimethylphenoxyacetate were not found in the provided search results, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, signals for the aromatic protons, and a singlet for the two methyl groups on the phenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate moiety, and the carbons of the 2,6-dimethylphenyl ring.

-

IR (Infrared) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (around 1730-1750 cm⁻¹), C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 208.25, along with characteristic fragmentation patterns.

Synthesis of Ethyl 2,6-dimethylphenoxyacetate

The most common and logical synthetic route to Ethyl 2,6-dimethylphenoxyacetate is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

Reaction Mechanism

The synthesis proceeds in two primary steps:

-

Deprotonation: The phenolic hydroxyl group of 2,6-dimethylphenol is deprotonated by a suitable base (e.g., potassium carbonate) to form the 2,6-dimethylphenoxide ion. This phenoxide is a potent nucleophile.

-

SN2 Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate). This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the halide ion and forming the ether linkage.

Caption: Williamson ether synthesis of Ethyl 2,6-dimethylphenoxyacetate.

Exemplary Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.

Materials and Reagents:

-

2,6-Dimethylphenol

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography if necessary.

Caption: Experimental workflow for the synthesis of Ethyl 2,6-dimethylphenoxyacetate.

Applications in Drug Development

Ethyl 2,6-dimethylphenoxyacetate serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary role is as a precursor to 2,6-dimethylphenoxyacetic acid.

Precursor to HIV Protease Inhibitors

2,6-Dimethylphenoxyacetic acid is a known intermediate in the synthesis of the HIV protease inhibitor, Ritonavir . While the provided search results do not detail the exact synthetic steps involving Ethyl 2,6-dimethylphenoxyacetate, a patent (CZ300127B6) describes its use in the preparation of retroviral protease inhibiting intermediates.[2] This highlights the importance of this class of compounds in the development of antiretroviral therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 2,6-dimethylphenoxyacetate.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. A recommended storage temperature is -20°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Note: A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

Ethyl 2,6-dimethylphenoxyacetate is a valuable and versatile chemical intermediate with a significant, albeit indirect, role in the development of important pharmaceuticals. Its synthesis via the well-established Williamson ether synthesis is straightforward, and its chemical properties make it a useful building block for more complex molecular architectures. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.

References

- Vertex AI Search, "Ethyl 2,6-Dimethylphenoxyacet

- Vertex AI Search, "CAS 6279-47-6: ethyl (2,6-dimethylphenoxy)

- Vertex AI Search, "Ethyl 2,6-Dimethylphenoxyacetate - 98% prefix CAS No. 6279-47-6" search result.

- Vertex AI Search, "Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchG

- Vertex AI Search, "Anika Sabine Lindner's research works | Clausthal University of ..." search result.

- Vertex AI Search, "ethyl (4-amino-2,6-dimethylphenoxy)acetate | 224648-18-4 - ChemicalBook" search result.

- Vertex AI Search, "there are 21914 entries in the selection - Crystallography Open D

- Vertex AI Search, "CZ300127B6 - Process for preparing retroviral protease inhibiting intermediates - Google P

- Vertex AI Search, "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org" search result.

- Vertex AI Search, "New synthetic routes to thyroid hormone analogs: d6-sobetirome, 3H-sobetirome, and the antagonist NH-3 - PubMed Central" search result.

- Vertex AI Search, "Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses - Taylor & Francis Online" search result.

- Vertex AI Search, "Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem - NIH" search result.

- Vertex AI Search, "Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem" search result.

- Vertex AI Search, "CAS # 62618-09-1, Nor Propranolol Hydrochloride: more inform

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2,6-dimethylphenoxyacetate

Introduction

Ethyl 2,6-dimethylphenoxyacetate is a member of the phenoxyacetate class of compounds, which are of significant interest in pharmaceutical and materials science research. The precise elucidation of its molecular structure is paramount for understanding its chemical properties and potential applications. This guide provides a detailed exploration of the spectroscopic characteristics of Ethyl 2,6-dimethylphenoxyacetate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the following sections are designed to not only present the predicted data but also to provide insights into the rationale behind the spectral features and the experimental methodologies for acquiring such data.

Molecular Structure and Spectroscopic Overview

The structural formula of Ethyl 2,6-dimethylphenoxyacetate is presented below. The key structural features to be identified by spectroscopic methods include the ethyl ester group, the aromatic ring with its specific substitution pattern, and the ether linkage.

Figure 1: Chemical Structure of Ethyl 2,6-dimethylphenoxyacetate

Caption: Molecular structure of Ethyl 2,6-dimethylphenoxyacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 2,6-dimethylphenoxyacetate, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 2,6-dimethylphenoxyacetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | t | 1H | Ar-H (para) |

| ~6.95 | d | 2H | Ar-H (meta) |

| ~4.60 | s | 2H | O-CH₂-C=O |

| ~4.25 | q | 2H | O-CH₂-CH₃ |

| ~2.20 | s | 6H | Ar-CH₃ |

| ~1.30 | t | 3H | O-CH₂-CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (7.05 - 6.95 ppm): The aromatic region is expected to show two signals corresponding to the protons on the 2,6-disubstituted benzene ring. The single proton at the para position (C4) will appear as a triplet due to coupling with the two equivalent meta protons. The two equivalent meta protons (C3 and C5) will appear as a doublet, coupling with the para proton.

-

Methylene Protons (4.60 ppm): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group are chemically equivalent and are not coupled to any other protons, thus they are predicted to appear as a singlet.

-

Ethyl Group Protons (4.25 and 1.30 ppm): The ethyl ester will give rise to a quartet for the methylene protons (O-CH₂-CH₃) due to coupling with the three methyl protons, and a triplet for the methyl protons (O-CH₂-CH₃) due to coupling with the two methylene protons.

-

Methyl Protons on the Ring (2.20 ppm): The six protons of the two equivalent methyl groups on the aromatic ring are not coupled to any other protons and will therefore appear as a sharp singlet.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2,6-dimethylphenoxyacetate in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 2,6-dimethylphenoxyacetate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169.0 | C=O (Ester) |

| ~155.0 | Ar-C (C1, ether linkage) |

| ~130.5 | Ar-C (C2, C6, methyl substituted) |

| ~129.0 | Ar-C (C4, para) |

| ~124.0 | Ar-C (C3, C5, meta) |

| ~65.0 | O-CH₂-C=O |

| ~61.0 | O-CH₂-CH₃ |

| ~16.5 | Ar-CH₃ |

| ~14.0 | O-CH₂-CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (~169.0 ppm): The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift.

-

Aromatic Carbons (155.0 - 124.0 ppm): Four distinct signals are predicted for the aromatic carbons due to the symmetry of the 2,6-disubstituted ring. The carbon attached to the ether oxygen (C1) will be the most downfield. The carbons bearing the methyl groups (C2 and C6) will be next, followed by the para (C4) and meta (C3 and C5) carbons.

-

Aliphatic Carbons (65.0 - 14.0 ppm): The methylene carbon of the acetate group (O-CH₂-C=O) and the methylene carbon of the ethyl group (O-CH₂-CH₃) will have distinct chemical shifts. The two equivalent methyl carbons on the aromatic ring will appear as a single signal, as will the methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or corresponding frequency for the available ¹H NMR spectrometer) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition mode: Proton-decoupled

-

-

Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for Ethyl 2,6-dimethylphenoxyacetate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~2980 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1760 | Strong | C=O stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1220 | Strong | C-O stretch | Ester |

| ~1100 | Strong | C-O stretch | Ether |

Interpretation and Rationale:

-

C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will be evident from the stretching vibrations just above and below 3000 cm⁻¹, respectively.

-

Carbonyl Stretching: A strong absorption band around 1760 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

Aromatic Ring Stretching: The characteristic C=C stretching vibrations of the benzene ring are expected to appear in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: Strong C-O stretching bands for the ester and ether linkages will be prominent in the fingerprint region (1300-1000 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for thin film) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2,6-dimethylphenoxyacetate

| m/z | Predicted Identity |

| 208 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₂CH₃]⁺ |

| 135 | [M - COOCH₂CH₃]⁺ |

| 121 | [C₆H₃(CH₃)₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 208 would confirm the molecular weight of the compound.

-

Key Fragmentations: The fragmentation pattern will be dictated by the lability of the ester and ether bonds. Common fragmentations would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 163, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 135. The base peak is likely to be the fragment corresponding to the 2,6-dimethylphenoxy cation at m/z 121.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

The Diverse Biological Landscape of Phenoxyacetate Derivatives: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Versatile Scaffold

The phenoxyacetate core, a deceptively simple scaffold consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, has proven to be a remarkably versatile platform in the realms of medicinal chemistry and agrochemistry.[1][2][3] Its inherent tunability, allowing for precise modifications of its physicochemical and pharmacological properties through substitutions on the aromatic ring and alterations to the acetic acid side chain, has led to the development of a wide spectrum of biologically active molecules.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of phenoxyacetate derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific literature and practical insights. We will delve into the structure-activity relationships that govern their diverse functions, from herbicidal and antimicrobial to potent anti-inflammatory and anticancer agents, and provide detailed experimental protocols to empower further investigation.

The Phenoxyacetate Core: A Foundation for Diverse Bioactivity

The fundamental structure of phenoxyacetic acid is the starting point for a vast library of derivatives. The biological activity of these analogues is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the acetic acid side chain.[1] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel compounds with enhanced potency and selectivity for a desired biological target.

A common and versatile method for synthesizing phenoxyacetic acid derivatives involves the Williamson ether synthesis, where a substituted phenol is reacted with an α-haloacetic acid or its ester in the presence of a base.[1]

General Synthesis Protocol:

-

Deprotonation of Phenol: Dissolve the substituted phenol in a suitable solvent (e.g., ethanol, acetone, or a mixture with water).

-

Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Nucleophilic Attack: Introduce an α-haloacetic acid (e.g., chloroacetic acid) or its ester to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the α-haloacetic acid, displacing the halide ion.

-

Acidification and Precipitation: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. If an ester was used, it is first hydrolyzed to the carboxylic acid. The solution is then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the phenoxyacetic acid derivative to precipitate out of the solution.[1]

-

Purification: The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

Herbicidal Activity: The Genesis of Phenoxyacetates

Historically, the most well-known application of phenoxyacetate derivatives is in agriculture as selective herbicides for broadleaf weeds.[3][4] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins that mimic the plant growth hormone indole-3-acetic acid (IAA).[3][5]

Mechanism of Action:

At high concentrations, these synthetic auxins induce rapid, uncontrolled cell division and elongation in susceptible plants, leading to tissue damage, disruption of transport processes, and ultimately, plant death.[5] Their selectivity arises from differences in metabolism and transport between monocotyledonous (grasses) and dicotyledonous (broadleaf) plants.[5]

Structure-Activity Relationship (SAR) for Herbicidal Activity:

-

Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring are critical. Chlorine atoms at the 2 and 4 positions (as in 2,4-D) or a chlorine at the 4-position and a methyl group at the 2-position (as in MCPA) are common features that enhance herbicidal activity.[4]

-

Side Chain: The carboxylic acid group is essential for activity, as it mimics the carboxylate of IAA.

Recent research has focused on developing novel ammonium phenoxyacetates to create more effective and environmentally friendly herbicides. For instance, camphene-derived ammonium phenoxyacetates have shown higher herbicidal activity against certain weeds compared to their conventional amine salt counterparts.[6][7]

Experimental Protocol: Seedling Growth Inhibition Assay

This assay is a standard method to evaluate the herbicidal potential of new compounds.

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and then make serial dilutions in distilled water or a nutrient solution to achieve the desired test concentrations.

-

Seed Germination: Sterilize seeds of a target weed species (e.g., Brassica campestris) and a non-target crop species (e.g., wheat) and place them on moist filter paper in petri dishes.

-

Treatment: Once the seeds have germinated and the radicles have emerged, transfer the seedlings to new petri dishes containing filter paper moistened with the respective test solutions. A control group with only the solvent should be included.

-

Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle) for a specified period (e.g., 7 days).

-

Data Collection: After the incubation period, measure the length of the roots and shoots of the seedlings.

-

Analysis: Calculate the percentage of inhibition of root and shoot growth for each concentration compared to the control. The IC50 value (the concentration that causes 50% inhibition) can then be determined.

Antimicrobial Activities: A Broad Spectrum of Defense

Phenoxyacetate derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[2][3] The structural modifications on the phenoxyacetate scaffold allow for the fine-tuning of their antimicrobial spectrum and potency.

Antibacterial Activity

Numerous studies have reported the synthesis of phenoxyacetate derivatives with notable antibacterial properties. For example, certain acetohydrazide derivatives of phenoxyacetic acid have shown good activity against E. coli.[3] The introduction of bulky or lipophilic groups on the phenyl ring can enhance antibacterial activity by facilitating penetration through the bacterial cell wall.

Antifungal Activity

The antifungal potential of phenoxyacetate derivatives is also well-documented. Some derivatives have shown better antifungal activity than standard drugs against certain fungal strains like C. albicans.[3] The mechanism of antifungal action can vary, but it often involves the disruption of the fungal cell membrane or the inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Grow the target bacterial or fungal strain in a suitable broth medium overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

-

Preparation of Microtiter Plate: Add a specific volume of sterile broth to all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add the stock solution of the test compound to the first well and perform twofold serial dilutions across the subsequent wells.

-

Inoculation: Inoculate each well with the standardized microbial suspension.[1] Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[1]

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[8][9][10] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Mechanism of Action: Selective COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While COX-2 is inducible and primarily involved in inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[9]

Several phenoxyacetic acid derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects in preclinical models.[9][11]

Structure-Activity Relationship (SAR) for COX-2 Inhibition:

-

Substitutions on the Phenyl Ring: The presence of specific substituents on the phenoxy ring can enhance COX-2 selectivity and potency. For example, a 4-bromophenyl group has been shown to be a key feature in potent and selective COX-2 inhibitors.[9]

-

Side Chain Modifications: Modifications to the acetic acid side chain, such as the formation of hydrazones, can also influence COX-2 inhibitory activity.[9]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate, arachidonic acid, is also prepared in a suitable buffer.

-

Incubation: In separate wells of a microplate, pre-incubate the test compound at various concentrations with either COX-1 or COX-2 enzyme for a short period.

-

Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Quantification of Prostaglandin E2 (PGE2): After a specific incubation time, stop the reaction and quantify the amount of PGE2 produced using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity for each compound concentration. Determine the IC50 values for both enzymes to assess the compound's potency and selectivity.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

The potential of phenoxyacetate derivatives as anticancer agents is a rapidly growing area of research.[3][10][12][13] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, liver cancer, and neuroblastoma.[10][12]

Mechanisms of Anticancer Action:

The anticancer mechanisms of phenoxyacetate derivatives are diverse and can include:

-

Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells. For instance, novel phenoxyacetamide derivatives have been shown to be potent apoptotic inducers in HepG2 liver cancer cells through the inhibition of PARP-1.[12]

-

Inhibition of Cell Proliferation: These compounds can arrest the cell cycle and inhibit the uncontrolled proliferation of cancer cells.

-

Dual-Targeting Approaches: More recently, hybrid molecules incorporating a phenoxyacetate moiety have been designed to target multiple pathways involved in cancer progression. For example, modified podophyllotoxin phenoxyacetamide phenylacetate derivatives have been developed as dual-targeting agents for both tubulin and AKT1 in non-small-cell lung cancer.[14]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenoxyacetate derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Other Notable Biological Activities

The versatility of the phenoxyacetate scaffold extends beyond the activities detailed above. Research has also explored their potential in other therapeutic areas:

-

Antidiabetic Activity: Phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][15]

-

Antihyperlipidemic Activity: Some derivatives have shown potential in lowering lipid levels.[16]

-

Antisickling Agents: Quantitative structure-activity relationship (QSAR) studies have been applied to develop phenoxyacetic acid derivatives as potential agents for treating sickle cell disease.[17]

-

Endothelin Receptor Antagonists: Phenoxyphenylacetic acid derivatives have been investigated as potent and selective antagonists of the endothelin-A (ETA) receptor, which is implicated in various cardiovascular diseases.[18]

-

Antimycobacterial Activity: Certain phenoxyacetic acid derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[19][20]

Data Summary and Visualization

To facilitate the comparison of the biological activities of various phenoxyacetate derivatives, the following tables summarize key quantitative data reported in the literature.

Table 1: Herbicidal Activity of Selected Phenoxyacetate Derivatives

| Compound | Target Weed | Activity | IC50 Value | Reference |

| Camphene-derived ammonium 2,4-D | Brassica campestris | Shoot growth inhibition | 0.000281 mmol/L | [6] |

| Camphene-derived ammonium MCPA | Lolium multiflorum Lam. | Shoot growth inhibition | 0.026 mmol/L | [6] |

| Longifolene-derived ammonium 2,4-D | Brassica campestris | Root growth inhibition | 100% inhibition at 0.020 mmol/L | [21] |

Table 2: Anticancer Activity of Selected Phenoxyacetate Derivatives

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| Novel Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | Cytotoxicity | 6.9 ± 0.7 μM | [12] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | Cytotoxicity | 0.194 ± 0.09 µg/ml | [3] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma G-361 | Cytotoxicity | 104.86 μM | [3] |

| Modified Podophyllotoxin Phenoxyacetamide | H1975 (NSCLC) | Cytotoxicity | 0.10 μM | [14] |

Table 3: Anti-inflammatory Activity of Selected Phenoxyacetate Derivatives

| Compound | Enzyme Target | Activity | IC50 Value | Reference |

| Phenoxyacetic acid derivative 5f | COX-2 | Inhibition | 0.06-0.09 μM | [9][11] |

| Phenoxyacetic acid derivative 7b | COX-2 | Inhibition | 0.06-0.09 μM | [9][11] |

| Phenoxyacetic acid derivative | COX-2 | Inhibition | 0.06 μM | [9] |

Table 4: Antimicrobial Activity of Selected Phenoxyacetate Derivatives

| Compound | Microorganism | Activity | MIC Value | Reference |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | Inhibition | 0.06 µg/ml | [3] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | Inhibition | 8 µg/ml | [3] |

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Caption: Experimental workflow for in vitro COX inhibition assay.

Conclusion and Future Directions

Phenoxyacetate derivatives represent a privileged scaffold in chemical biology, with a rich history and a promising future. Their diverse biological activities, spanning from agriculture to medicine, underscore the power of subtle structural modifications in dictating molecular function. This guide has provided a comprehensive overview of their key applications, the underlying mechanisms of action, and the experimental methodologies used for their evaluation.

The future of phenoxyacetate research lies in the continued exploration of novel derivatives with enhanced potency, selectivity, and improved safety profiles. The application of computational tools for rational drug design, coupled with high-throughput screening and advanced biological assays, will undoubtedly accelerate the discovery of new lead compounds. As our understanding of complex biological pathways deepens, the potential to design phenoxyacetate derivatives that modulate these pathways with precision will continue to expand, offering new solutions to challenges in human health and agriculture.

References

-

Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed. Available at: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review - JETIR.org. Available at: [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. Available at: [Link]

-

(PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. Available at: [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]

-

Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed. Available at: [Link]

-

Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed. Available at: [Link]

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. Available at: [Link]

-

Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed. Available at: [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. Available at: [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. Available at: [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed. Available at: [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. Available at: [Link]

-

Genotoxic effect of substituted phenoxyacetic acids - PubMed. Available at: [Link]

-

Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine - ResearchGate. Available at: [Link]

-

Phenoxy herbicide - Wikipedia. Available at: [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. Available at: [Link]

-

Modified Podophyllotoxin Phenoxyacetamide Phenylacetate Derivatives: Tubulin/AKT1 Dual-Targeting and Potential Anticancer Agents for Human NSCLC | Journal of Natural Products - ACS Publications. Available at: [Link]

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. - Consensus. Available at: [Link]

-

Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchGate. Available at: [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. Available at: [Link]

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. Available at: [Link]

-

Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective ET(A) antagonists. 5. Discovery and structure-activity relationships of phenoxyphenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: Ethyl 2,6-Dimethylphenoxyacetate as a Core Chemical Intermediate

Abstract: This technical guide provides a comprehensive examination of Ethyl 2,6-dimethylphenoxyacetate, a key chemical intermediate. We will explore its synthesis via the robust Williamson ether synthesis, detailing the underlying mechanism and providing a field-proven laboratory protocol. The guide further elucidates its primary application as a direct precursor to 2,6-dimethylphenoxyacetic acid and other complex derivatives utilized in pharmaceutical and specialty chemical development. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction

The Strategic Importance of Phenoxyacetate Scaffolds

Phenoxyacetic acid and its ester derivatives are privileged structures in medicinal and agricultural chemistry. This scaffold is present in a range of molecules, from herbicides to advanced pharmaceutical agents. The ether linkage provides metabolic stability, while the carboxylic acid or ester functionality serves as a versatile handle for further chemical modification. The specific substitution pattern on the phenyl ring is critical for modulating biological activity, and the 2,6-dimethyl substitution pattern is of particular interest for creating sterically hindered environments that can fine-tune molecular interactions and improve selectivity.

Ethyl 2,6-Dimethylphenoxyacetate: An Overview of its Role

Ethyl 2,6-dimethylphenoxyacetate (CAS No. 6279-47-6) is a valuable intermediate primarily because it provides a stable, easily handled precursor to the more reactive 2,6-dimethylphenoxyacetic acid.[1][2] The ethyl ester group serves as a protecting group for the carboxylic acid, allowing for modifications on other parts of a molecule before being selectively hydrolyzed under basic or acidic conditions. Its synthesis from readily available starting materials, 2,6-dimethylphenol and an ethyl haloacetate, makes it an economically viable and synthetically accessible building block.[1][3]

Physicochemical Properties

A thorough understanding of a chemical's properties is fundamental to its application in synthesis. The key properties of Ethyl 2,6-dimethylphenoxyacetate are summarized below.

| Property | Value | Source |

| CAS Number | 6279-47-6 | [4] |

| Molecular Formula | C₁₂H₁₆O₃ | [4] |

| Molecular Weight | 208.25 g/mol | [4] |

| Appearance | Clear Liquid | [5] |

| Boiling Point | 143 °C (289 °F) | [6][7] |

| Melting Point | -26 °C (-15 °F) | [6][7] |

| Density | 1.145 g/cm³ at 25 °C | [6] |

| Solubility | Soluble in Chloroform and Dichloromethane.[4] Insoluble in water.[8] |

Synthesis and Mechanism

Core Principle: The Williamson Ether Synthesis

The most reliable and widely used method for preparing Ethyl 2,6-dimethylphenoxyacetate is the Williamson ether synthesis.[9][10] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[10][11]

Causality of Experimental Choices:

-

Mechanism: The reaction involves the deprotonation of an alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide) ion. This ion then attacks an alkyl halide in a single, concerted step.[10][11]

-

Reactant Selection: For this synthesis, 2,6-dimethylphenol provides the phenoxide nucleophile. Ethyl chloroacetate or ethyl bromoacetate serves as the electrophile.[7][12][13] Crucially, the halide is on a primary carbon. This is a deliberate choice to maximize the yield of the substitution product. If a secondary or tertiary alkyl halide were used, the strongly basic phenoxide would favor an E2 elimination side-reaction, forming an alkene instead of the desired ether.[11][14]

-

Base and Solvent: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and preferred for its low cost and ease of removal.[9] A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is chosen to dissolve the ionic intermediates and accelerate the Sₙ2 reaction rate without interfering with the nucleophile.[13]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of Ethyl 2,6-dimethylphenoxyacetate.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Williamson ether synthesis.[12]

Materials and Reagents:

-

2,6-Dimethylphenol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (reagent grade)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dimethylphenol (1.0 eq) and anhydrous DMF. Stir until the phenol has completely dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become cloudy. This step generates the potassium 2,6-dimethylphenoxide in situ, the active nucleophile for the reaction.

-

Electrophile Addition: Slowly add ethyl bromoacetate (1.1 eq) to the stirring mixture at room temperature. An excess of the electrophile is used to ensure complete consumption of the starting phenol.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 2,6-dimethylphenol spot is no longer visible.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate. This will precipitate the inorganic salts. Filter the mixture and transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine. The washing steps are crucial to remove residual DMF and inorganic byproducts.

-

Workup - Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to afford the pure Ethyl 2,6-dimethylphenoxyacetate.

Applications as a Chemical Intermediate

The primary value of Ethyl 2,6-dimethylphenoxyacetate lies in its ability to be readily converted into other high-value compounds.

Primary Conversion: Hydrolysis to 2,6-Dimethylphenoxyacetic Acid

The most common downstream reaction is the hydrolysis of the ethyl ester to yield 2,6-dimethylphenoxyacetic acid.[1] This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) in a methanol/water solvent system.[1] The resulting carboxylate salt is then acidified to produce the free carboxylic acid. This acid is a key building block for further derivatization, such as amide bond formation.

Downstream Synthetic Pathways

Caption: Key synthetic transformations starting from Ethyl 2,6-dimethylphenoxyacetate.

Downstream Synthetic Routes

The 2,6-dimethylphenoxyacetic acid derived from the title compound is a versatile platform for building more complex molecules. For example, it can be coupled with various amines to form a wide array of amide derivatives. Its use is evident in the synthesis of complex molecules such as ethyl (2-(((2,6-dimethylphenoxy)acetyl)amino)-1,3-thiazol-4-yl)acetate, demonstrating its role in constructing heterocyclic systems relevant to drug discovery.[15] Further modifications, such as introducing substituents onto the aromatic ring (e.g., an amino group to form ethyl (4-amino-2,6-dimethylphenoxy)acetate), expand its utility in creating diverse chemical libraries for screening.[16]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Ethyl 2,6-dimethylphenoxyacetate is not widely available, a risk assessment can be conducted based on its reactants and chemical class.

-

Hazards: The synthesis involves flammable solvents and toxic reagents.[6][17] Ethyl chloroacetate is toxic if swallowed, inhaled, or in contact with skin.[6][7] 2,6-Dimethylphenol is also a hazardous substance.[18] The final product should be handled with care, assuming it may cause skin and eye irritation.[19]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] All equipment should be properly grounded to prevent static discharge.[19] Keep away from heat, sparks, and open flames.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][19]

Conclusion

Ethyl 2,6-dimethylphenoxyacetate is a synthetically valuable chemical intermediate whose importance is defined by its straightforward and high-yielding preparation via the Williamson ether synthesis. Its primary role as a stable, protected precursor to 2,6-dimethylphenoxyacetic acid makes it a crucial building block in the synthetic pathways leading to complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries. The methodologies and principles outlined in this guide provide a solid foundation for researchers to confidently utilize this versatile compound in their work.

References

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Xylenol (Dimethylphenol): Core Production Technologies:Purification Technology. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Web.mnstate.edu. Retrieved January 12, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 12, 2026, from [Link]

-

2,6-Dimethylphenol | C8H10O | CID 11335. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

- CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid. (n.d.). Google Patents.

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Ethyl 2,2-dimethyl-6-phenoxyhexanoate | C16H24O3 | CID 154106937. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process. (n.d.). Google Patents.

-

Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012, November 26). ResearchGate. Retrieved January 12, 2026, from [Link]

- US3714269A - Process for producing 2,6-dimethylphenol. (n.d.). Google Patents.

-

ethyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-6-ethoxyphenoxy)acetate. (n.d.). MolPort. Retrieved January 12, 2026, from [Link]

-

(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2012, May 22). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Ethyl chloroacetate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Hydrocinnamic acid, α,β-epoxy-β-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

Ethyl chloroacetate | C4H7ClO2 | CID 7751. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Catalytic synthesis of ethyl chloroacetate by reactive distillation. (2012, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid - Google Patents [patents.google.com]

- 2. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. fishersci.be [fishersci.be]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 8. Ethyl chloroacetate | C4H7ClO2 | CID 7751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. ETHYL (2-(((2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 16. ethyl (4-amino-2,6-dimethylphenoxy)acetate | 224648-18-4 [amp.chemicalbook.com]

- 17. buyat.ppg.com [buyat.ppg.com]

- 18. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Exploratory Studies on the Herbicidal Activity of Substituted Phenoxyacetates

Abstract: This technical guide provides a comprehensive framework for researchers, chemists, and plant scientists engaged in the discovery and evaluation of novel herbicides based on the substituted phenoxyacetate scaffold. Phenoxyacetate herbicides, acting as synthetic auxins, have been a cornerstone of weed management for decades.[1][2][3] This document outlines the core methodologies, from chemical synthesis and characterization to robust bioassay screening and insightful structure-activity relationship (SAR) analysis. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide serves as a practical resource for identifying new, effective, and potentially selective herbicidal compounds. We will delve into the established Williamson ether synthesis for creating analogs, detail the setup of in vitro and whole-plant screening systems, and provide a clear path for interpreting the resulting data to guide the next steps in the discovery pipeline.

Introduction: The Enduring Significance of Auxin Mimic Herbicides

Phenoxyacetic acid derivatives represent a major class of synthetic herbicides that function by mimicking the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[2][3][4] First developed in the 1940s, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) revolutionized agriculture by providing selective control of broadleaf weeds in grass crops.[1][3]

The mechanism of action involves the herbicide binding to auxin receptors, such as the F-box protein family (including TIR1 and AFB5), which are components of the SCF ubiquitin-ligase complex.[5][6] In a healthy plant, auxin binding targets transcriptional repressor proteins (Aux/IAAs) for degradation, allowing for the expression of auxin-responsive genes that control growth and development.[6] Synthetic auxins like phenoxyacetates are more resistant to degradation by the plant than natural IAA.[6] This leads to their persistent and overwhelming presence at the receptor sites, causing a continuous stimulation of auxin signaling pathways.[4][6] The result is uncontrolled and disorganized cell division and elongation, leading to epinasty (twisting of stems and petioles), tissue damage, and ultimately, the death of susceptible plants.[2][7]

The exploration of new substituted phenoxyacetates is driven by the need to manage evolving weed resistance, improve crop selectivity, and enhance environmental safety profiles. By systematically modifying the substitution patterns on the aromatic ring and the acetic acid side chain, researchers can fine-tune the molecule's activity, translocation within the plant, and metabolic stability.

Section 1: Synthesis and Chemical Characterization of Substituted Phenoxyacetates

The foundational chemistry for producing a library of substituted phenoxyacetates is typically the Williamson ether synthesis. This reliable and versatile reaction involves the coupling of a substituted phenol with an alpha-haloacetic acid (or its ester) under basic conditions.

Rationale for the Williamson Ether Synthesis

This method is favored for several reasons:

-

Versatility: A wide variety of commercially available substituted phenols can be used as starting materials, allowing for extensive exploration of the chemical space.

-

Efficiency: The reaction is generally high-yielding and proceeds under relatively mild conditions.

-

Predictability: The reaction mechanism is well-understood, making it a reliable method for generating the target compounds.

Detailed Step-by-Step Synthesis Protocol (Example: 4-Chloro-2-methylphenoxyacetic acid - MCPA)

This protocol provides a self-validating system for the synthesis of a model phenoxyacetate.

-

Preparation of the Sodium Phenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chloro-2-methylphenol (1.0 eq) in a suitable solvent like ethanol or acetone.

-

Add sodium hydroxide (1.05 eq) dissolved in a minimal amount of water. The slight excess of base ensures complete deprotonation of the phenol.

-

Stir the mixture at room temperature for 30 minutes. The formation of the sodium phenoxide salt is crucial as the phenoxide ion is the active nucleophile.

-

-

Preparation of the Chloroacetate Salt:

-

In a separate beaker, dissolve monochloroacetic acid (1.1 eq) in water.

-

Carefully neutralize the solution with a 30% sodium hydroxide solution to a pH of 8-9 under an ice water bath.[8] This forms sodium chloroacetate, which is more readily soluble and reactive.

-

-

The Coupling Reaction:

-

Add the prepared sodium chloroacetate solution to the flask containing the sodium phenoxide.[8]

-

Heat the reaction mixture to reflux (typically 80-100°C) for 3-5 hours.[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., toluene-methanol 9:1).[10]

-

-

Work-up and Purification:

-

After cooling to room temperature, acidify the reaction mixture to a pH of 1-2 with a dilute inorganic acid like hydrochloric acid (HCl).[8][9] This protonates the carboxylate group, causing the desired phenoxyacetic acid to precipitate out of the aqueous solution.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified phenoxyacetic acid.

-

Dry the final product under vacuum.

-

Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Section 2: Experimental Design for Herbicidal Activity Screening

A tiered screening approach is the most efficient method for evaluating a new library of compounds. It begins with a rapid, high-throughput in vitro or small-scale bioassay to eliminate inactive compounds, followed by more resource-intensive whole-plant assays for promising candidates.

Diagram: Herbicidal Screening Workflow

Caption: The iterative cycle of SAR: synthesizing, testing, and analyzing to design improved compounds.

Interpreting SAR Data

By organizing the data into a table, key relationships become apparent. For phenoxyacetates, critical structural features that influence activity include:

-

Position of Substituents: Halogen substitutions at the 4-position (para) of the aromatic ring are often crucial for high activity. [11]* Type of Substituent: The nature of the group (e.g., chlorine, methyl) and its electronic properties (electron-withdrawing vs. electron-donating) can significantly impact how the molecule binds to the auxin receptor.

-

Number of Substituents: Di-substituted compounds, like 2,4-D, are often more active than mono-substituted ones. [12]* Side Chain Modification: Adding a methyl group to the alpha-carbon of the acetic acid side chain (creating phenoxypropionic acids like Dichlorprop) can introduce chirality, where one stereoisomer is often significantly more active than the other. [1]

Example Data Table for SAR Analysis

| Compound ID | R1 (ortho) | R2 (para) | EC₅₀ (µM) on L. sativum | Notes |

| REF-1 | H | H | > 1000 | Unsubstituted parent compound is inactive. |

| REF-2 (2,4-D) | Cl | Cl | 15.2 | High activity (Reference compound). |

| EXP-01 | H | Cl | 89.5 | Para-chloro is important, but ortho-chloro enhances activity. |

| EXP-02 | CH₃ | Cl | 25.8 | Methyl at ortho position is also effective (MCPA analog). |

| EXP-03 | H | F | 110.3 | Fluoro is less effective than chloro at the para position. |

| EXP-04 | Cl | NO₂ | 45.7 | Electron-withdrawing nitro group maintains good activity. |

| EXP-05 | Cl | OCH₃ | 350.1 | Electron-donating methoxy group reduces activity significantly. |

From this hypothetical data, a researcher could conclude that a combination of an electron-withdrawing group at the para-position and a small substituent (Cl or CH₃) at the ortho-position is optimal for herbicidal activity in this series. This insight directly informs the design of the next library of compounds to be synthesized.

Conclusion and Future Directions

This guide has provided a foundational framework for conducting exploratory studies on substituted phenoxyacetate herbicides. By following a logical progression from synthesis to tiered screening and SAR analysis, research programs can efficiently identify promising new herbicidal candidates. The protocols described are designed to be robust and self-validating, ensuring the integrity of the generated data.

Future work in this area should focus on expanding the diversity of substituents, exploring alternative synthetic routes, and conducting whole-plant greenhouse trials to confirm the selectivity and post-emergence activity of lead compounds. Furthermore, integrating computational approaches, such as molecular docking with auxin receptors, can provide deeper mechanistic insights and accelerate the design of next-generation herbicides with improved efficacy and safety profiles. [5]

References

-

Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

-

Ma, J., Xu, L., & Wang, S. (2003). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 51(4), 541-547. Retrieved from [Link]

-

Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. Retrieved from [Link]

-

SciELO. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Retrieved from [Link]

- Google Patents. (2009). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives.

-

The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. Retrieved from [Link]

-

Shaner, D. L. (n.d.). Primary Herbicide Screening. Retrieved from [Link]

-

PubMed. (2025). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Retrieved from [Link]

-

ResearchGate. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Retrieved from [Link]

-

MDPI. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach to Functional Molecule Development. Retrieved from [Link]

-

YouTube. (2023). Finding an EC50 value using a semi-logarithmic plot. Retrieved from [Link]

-

Patsnap Synapse. (2025). Explain what is EC50?. Retrieved from [Link]

-

PubMed. (2010). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

-

MDPI. (2020). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

- Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method.

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. cdn.nufarm.com [cdn.nufarm.com]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Initial Screening of Ethyl 2,6-dimethylphenoxyacetate for Anti-inflammatory Properties: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial preclinical screening of Ethyl 2,6-dimethylphenoxyacetate, a novel compound with therapeutic potential, for its anti-inflammatory properties. While direct biological data for this specific ester is not yet prevalent in public literature, the broader class of phenoxyacetic acid derivatives has demonstrated significant promise as anti-inflammatory agents, particularly as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] This guide, therefore, presents a structured, field-proven approach for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory profile of this and similar candidate molecules. The methodologies detailed herein range from initial in vitro enzymatic and cell-based assays to in vivo validation using established models of acute inflammation, culminating in preliminary mechanistic studies. Each protocol is designed to be self-validating, with clear explanations of the scientific rationale and data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Screening Ethyl 2,6-dimethylphenoxyacetate

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[4] A primary driver of the inflammatory cascade is the enzymatic activity of cyclooxygenases (COX), which convert arachidonic acid into pro-inflammatory prostaglandins.[5][6] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has been pivotal in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[6] While traditional NSAIDs inhibit both isoforms, leading to potential gastrointestinal side effects from COX-1 inhibition, there is a continued search for selective COX-2 inhibitors that offer a better safety profile.[1][2]

The phenoxyacetic acid scaffold is a recognized pharmacophore in a variety of medicinal agents, including anti-inflammatory drugs.[3][7] Studies on substituted (2-phenoxyphenyl)acetic acids have shown that modifications to the phenoxy ring can significantly enhance anti-inflammatory activity.[8] This precedent provides a strong scientific basis for investigating novel derivatives like Ethyl 2,6-dimethylphenoxyacetate. This guide outlines a logical and efficient workflow for its initial screening, beginning with its synthesis and characterization, followed by a tiered approach to evaluating its anti-inflammatory potential.

Synthesis of Ethyl 2,6-dimethylphenoxyacetate

The synthesis of Ethyl 2,6-dimethylphenoxyacetate can be achieved through a Williamson ether synthesis, a common and reliable method for preparing ethers. This involves the reaction of 2,6-dimethylphenol with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.[9]

In Vitro Screening: A Multi-faceted Approach

The initial phase of screening involves a series of in vitro assays to determine the compound's direct effects on key inflammatory mediators and pathways. A preliminary cytotoxicity assessment is crucial to establish a non-toxic concentration range for subsequent cell-based assays.

Cytotoxicity Assessment: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is essential to determine the concentrations of Ethyl 2,6-dimethylphenoxyacetate that do not induce cell death, ensuring that any observed anti-inflammatory effects are not a result of cytotoxicity.[10][11]

Experimental Protocol:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate overnight.[12]

-

Compound Treatment: Treat the cells with a range of concentrations of Ethyl 2,6-dimethylphenoxyacetate (e.g., 1, 10, 50, 100, 200 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[10][11]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., SDS in HCl or DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The highest concentration of the compound that does not significantly reduce cell viability should be used for subsequent experiments.

Cyclooxygenase (COX) Inhibition Assay

Rationale: To determine if Ethyl 2,6-dimethylphenoxyacetate directly inhibits the activity of COX-1 and COX-2, a cell-free enzymatic assay is employed. This is a critical step in identifying the compound's potential mechanism of action and its selectivity.[6][13]

Experimental Protocol (Colorimetric Method):

-